molecular formula C9H8N2O B13115056 2-Methoxy-1,5-naphthyridine

2-Methoxy-1,5-naphthyridine

Cat. No.: B13115056
M. Wt: 160.17 g/mol
InChI Key: XYBYNVQWRLVUCY-UHFFFAOYSA-N
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Description

2-Methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a naphthyridine core with a methoxy group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminonicotinic acid with methanol in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the desired naphthyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed:

    Oxidation: Naphthyridine oxides

    Reduction: Reduced naphthyridine derivatives

    Substitution: Substituted naphthyridines

Mechanism of Action

The mechanism of action of 2-Methoxy-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1,5-Naphthyridine: The parent compound without the methoxy group.

    2-Hydroxy-1,5-naphthyridine: A similar compound with a hydroxy group instead of a methoxy group.

    2-Amino-1,5-naphthyridine: A derivative with an amino group at the second position.

Uniqueness: 2-Methoxy-1,5-naphthyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from other naphthyridine derivatives .

Biological Activity

2-Methoxy-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C9H8N2OC_9H_8N_2O and is characterized by a methoxy group at the 2-position of the naphthyridine ring. This structural feature influences its chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of naphthyridines possess efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown notable activity against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and the activation of apoptotic pathways. For example, a study demonstrated that related naphthyridine derivatives could inhibit the proliferation of human cancer cell lines such as HeLa and HL-60 with IC50 values ranging from 10 to 30 µM .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects. Research on naphthyridine derivatives indicates their potential in protecting neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that naphthyridine derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as topoisomerase II and cyclooxygenase-2 (COX-2) .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to apoptosis and cell survival. For instance, it has been shown to activate caspases involved in the apoptotic process .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of various naphthyridine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in HeLa cells with an IC50 value of approximately 25 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of naphthyridine derivatives showed that this compound exhibited inhibitory effects on Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (IC50 ~ 25 µM)
NeuroprotectiveProtects neuronal cells from oxidative stress

Properties

IUPAC Name

2-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9-5-4-7-8(11-9)3-2-6-10-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBYNVQWRLVUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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